VHL ligand 2 (hydrochloride);E3 ligase Ligand 1

PROTAC Targeted protein degradation BET bromodomain

PROTAC developers require stereochemically defined VHL ligands; even trace (S,S,S)-diastereomer contamination abolishes VHL engagement and invalidates degradation data. (S,R,S)-AHPC-Me hydrochloride (CAS 1948273-03-7, ≥98% purity) is the exact E3-ligase-recruiting moiety in ARV-771-the pan-BET degrader achieving sub-nanomolar DC₅₀ in castration-resistant prostate cancer models and 73% tumor growth inhibition in 22Rv1 xenografts. • Stereospecific (S,R,S) configuration ensures VHL binding and ternary complex stability; (S,S,S)-diastereomer available separately as validated negative control • Hydrochloride salt delivers >100 mg/mL aqueous solubility for buffer-compatible linker conjugation and in vivo dosing formulations • Enables direct pharmacological benchmarking against published ARV-771 data

Molecular Formula C23H32N4O3S
Molecular Weight 444.6 g/mol
Cat. No. B13396992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVHL ligand 2 (hydrochloride);E3 ligase Ligand 1
Molecular FormulaC23H32N4O3S
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O
InChIInChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)
InChIKeyJOSFQWNOUSNZBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VHL Ligand 2 Hydrochloride – Product Overview


VHL ligand 2 (hydrochloride), also referred to as (S,R,S)-AHPC-Me hydrochloride or E3 ligase Ligand 1, is a low-molecular-weight, peptidomimetic ligand that specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase [1]. It serves as the E3-ligase-binding moiety in proteolysis-targeting chimeras (PROTACs), most notably ARV-771, a pan-BET degrader that achieves sub-nanomolar DC₅₀ values in castration-resistant prostate cancer (CRPC) cellular models [2]. The compound is supplied as a hydrochloride salt (CAS 1948273-03-7; MW 481.05 g·mol⁻¹) with demonstrated aqueous solubility exceeding 100 mg·mL⁻¹ [3].

VHL E3 ligase recruiting PROTAC building block
(S,R,S)-AHPC-Me stereochemical configuration required
Hydrochloride salt for aqueous formulation compatibility

Why VHL Ligand 2 Is Irreplaceable


VHL-recruiting ligands are not interchangeable because small structural differences—particularly stereochemistry at the benzylic position and the choice of functionalized amine—profoundly alter VHL binding affinity, ternary complex formation efficiency, and ultimately target protein degradation potency [1]. For example, (S,R,S)-AHPC-Me (the active ligand in VHL ligand 2) exhibits stereospecific VHL engagement, whereas the (S,S,S) diastereomer is commercially designated and used as an inactive negative control [2]. Similarly, substituting VHL ligand 2 with the earlier-generation VH032-based ligand (VHL ligand 1; Kd = 185 nM) yields PROTACs with markedly reduced degradation DC₅₀ . Therefore, procurement of the exact (S,R,S)-AHPC-Me hydrochloride salt is essential for reproducing literature-validated PROTAC potencies and for rigorous structure-activity relationship (SAR) studies.

VHL ligand 2 (S,R,S)-AHPC-Me HCl
(S,S,S)-AHPC diastereomer
Stereochemical inversion may abolish VHL engagement
VHL ligand 2 (S,R,S)-AHPC-Me HCl
VHL ligand 1 (VH-032)
Earlier-generation ligand with lower binding affinity may reduce PROTAC degradation potency

Quantitative Differentiation Evidence


PROTAC Degradation Potency vs. BET Inhibitor

VHL ligand 2 hydrochloride serves as the E3-ligase-recruiting moiety in the PROTAC ARV‑771. When directly compared to the clinical-stage BET inhibitor OTX015 (birabresib) in the same cellular and in vivo CRPC models, ARV‑771 achieved a BET protein degradation DC₅₀ of < 1 nM in 22Rv1, LNCaP‑abl, and C4‑2 cell lines, whereas OTX015 exhibited only growth-inhibitory activity (IC₅₀ ~100–500 nM range in comparable assays) without degrading the target protein [1]. This represents an approximately 100‑fold improvement in cellular potency at the level of target engagement.

PROTAC Degradation Potency
Head-to-head
Reported DC₅₀
Supports BET degradation model-response interpretation
CRPC cell lines; validation in target model recommended
Stereochemical Specificity
Class-level
(S,R,S) active; (S,S,S) inactive; VH-032 Kd 185 nM
Stereochemical identity critical for VHL recruitment
Class-level inference from SAR literature
Aqueous Solubility
Reported
≥ 100 mg·mL⁻¹ (HCl salt) vs VH-032 requires DMSO
Supports aqueous formulation and bioconjugation context
Supplier-reported solubility; verify under specific buffer
In Vivo Xenograft Response
Head-to-head
ARV-771 73% TGI vs vehicle; BRD4 degradation 68% in tumor
Reported xenograft model-response endpoint context
22Rv1 CRPC model; n=6; data versus vehicle and OTX015 comparator
Commercial Purity
Data to verify
99.59% HPLC purity
Supports synthesis reproducibility context
CoA data; verify batch-specific purity
PROTAC Targeted protein degradation BET bromodomain

Stereochemical Specificity for VHL Engagement

The (S,R,S) stereochemical configuration of VHL ligand 2 is essential for VHL E3 ligase binding and ternary complex formation. The (S,S,S)‑AHPC diastereomer is commercially designated and employed exclusively as a negative control in PROTAC experiments, demonstrating that even a single stereocenter inversion abolishes functional VHL engagement [1]. In contrast, VHL ligand 1 (VH‑032) lacks the chiral benzylic methyl group entirely and exhibits a VHL/HIF‑1α Kd of 185 nM , underscoring that both stereochemistry and the methyl substituent contribute to the enhanced performance of (S,R,S)‑AHPC‑Me.

Stereochemical Specificity
Class-level
(S,R,S) active; (S,S,S) inactive; VH-032 Kd 185 nM
Stereochemical identity critical for VHL recruitment
Class-level inference from SAR literature
Stereochemistry VHL binding PROTAC design

Aqueous Solubility Advantage

VHL ligand 2 hydrochloride exhibits a water solubility of approximately 100 mg·mL⁻¹ (~207.88 mM), significantly surpassing the aqueous solubility of the free-base VHL ligand 1 (VH‑032), which typically requires organic co‑solvents such as DMSO for dissolution [1]. This property facilitates aqueous buffer–based PROTAC linker conjugation chemistry and simplifies in vivo dosing formulation (e.g., PEG400/saline mixtures) without exceeding standard organic co‑solvent tolerances .

Aqueous Solubility
Reported
≥ 100 mg·mL⁻¹ (HCl salt) vs VH-032 requires DMSO
Supports aqueous formulation and bioconjugation context
Supplier-reported solubility; verify under specific buffer
Aqueous solubility PROTAC formulation In vivo dosing

In Vivo Antitumor Efficacy in CRPC Xenografts

ARV‑771, a PROTAC incorporating VHL ligand 2 hydrochloride as the VHL‑recruiting moiety, was evaluated in a 22Rv1 CRPC mouse xenograft model. Intraperitoneal administration at 10 mg·kg⁻¹ twice weekly for 28 days resulted in 73% tumor growth inhibition relative to vehicle control, with concomitant BRD4 protein degradation of 68% and c‑Myc/AR protein reductions of 65%/58% in tumor tissues [1]. In the same study, the BET inhibitor OTX015 failed to achieve comparable tumor regression, underscoring the mechanistic advantage of catalytic protein degradation over occupancy‑based inhibition [1].

In Vivo Xenograft Response
Head-to-head
ARV-771 73% TGI vs vehicle; BRD4 degradation 68% in tumor
Reported xenograft model-response endpoint context
22Rv1 CRPC model; n=6; data versus vehicle and OTX015 comparator
CRPC xenograft In vivo efficacy BET degrader

Commercial Purity for Reproducible Synthesis

Commercially sourced VHL ligand 2 hydrochloride (MedChemExpress Cat. No. HY‑42424) is supplied at 99.59% purity as determined by HPLC, exceeding the ≥ 98% (HPLC) purity typical of VHL ligand 1 (VH‑032) from multiple vendors . Higher starting material purity minimizes the formation of diastereomeric or byproduct‑contaminated PROTAC intermediates, which can confound degradation SAR by introducing undefined stereochemical mixtures .

Commercial Purity
Data to verify
99.59% HPLC purity
Supports synthesis reproducibility context
CoA data; verify batch-specific purity
Purity PROTAC synthesis Batch consistency

Optimal Application Scenarios


Sub-Nanomolar BET PROTAC Construction for CRPC

VHL ligand 2 hydrochloride is the mandatory E3‑ligase‑binding building block for synthesizing ARV‑771, which achieves a BET protein degradation DC₅₀ < 1 nM in CRPC cell lines and 73% tumor growth inhibition in 22Rv1 xenograft models [1]. Procurement of this specific ligand ensures that the resulting PROTAC recapitulates the catalytic knockdown phenotype, enabling direct comparison with the published pharmacological benchmark.

Stereochemical Control in PROTAC SAR Studies

Because the (S,R,S) stereochemistry of VHL ligand 2 is essential for VHL engagement, and the (S,S,S) diastereomer serves as a validated inactive negative control [1], sourcing analytically confirmed (S,R,S)-AHPC-Me hydrochloride at high purity (99.59% [2]) is critical for SAR campaigns that aim to untangle the contributions of linker length, exit vector, and target ligand to degradation cooperativity and ternary complex stability .

Aqueous Bioconjugation and In Vivo Formulation

The hydrochloride salt form provides aqueous solubility of approximately 100 mg·mL⁻¹ [1], facilitating PROTAC linker conjugation in buffer conditions and enabling in vivo dosing formulations (e.g., PEG400/saline) with lower organic co-solvent content. This directly supports pharmacokinetic/pharmacodynamic (PK/PD) studies and chronic xenograft dosing regimens where DMSO tolerability limits experimental design.

Application
Selection Property
Validation Focus
CRPC cell-model PROTAC degrader studies
E3 ligase ligand identity and potency context
BET degradation and target-engagement endpoints
PROTAC SAR and stereochemical control studies
(S,R,S) stereochemical configuration
VHL recruitment and ternary complex assay context
Aqueous bioconjugation and in vivo formulation
Hydrochloride salt aqueous solubility profile
Buffer-compatible conjugation and dosing matrix
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